4,5-bis(4-methoxyphenyl)-2-{[(E)-(4-methylpiperazin-1-yl)methylidene]amino}furan-3-carbonitrile
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Overview
Description
4,5-bis(4-methoxyphenyl)-2-{[(E)-(4-methylpiperazin-1-yl)methylidene]amino}furan-3-carbonitrile is a complex organic compound with a unique structure that includes methoxyphenyl groups, a piperazine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-bis(4-methoxyphenyl)-2-{[(E)-(4-methylpiperazin-1-yl)methylidene]amino}furan-3-carbonitrile typically involves multiple steps. One common route includes the following steps:
Formation of the furan ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of methoxyphenyl groups: This step often involves electrophilic aromatic substitution reactions.
Formation of the piperazine ring: This can be done through nucleophilic substitution reactions.
Final assembly: The final step involves the condensation of the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
4,5-bis(4-methoxyphenyl)-2-{[(E)-(4-methylpiperazin-1-yl)methylidene]amino}furan-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove certain functional groups or reduce the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to modify the compound.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
4,5-bis(4-methoxyphenyl)-2-{[(E)-(4-methylpiperazin-1-yl)methylidene]amino}furan-3-carbonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, such as anticancer or antimicrobial activity.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4,5-bis(4-methoxyphenyl)-2-{[(E)-(4-methylpiperazin-1-yl)methylidene]amino}furan-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 4,5-bis(4-methoxyphenyl)-2-{[(E)-(4-methylpiperazin-1-yl)methylidene]amino}furan-3-carbonitrile
- 4-(bis(4-methoxyphenyl)amino)phenethyl)phosphonic acid
- 4- [Bis (4-methoxyphenyl)amino]benzaldehyde
Uniqueness
This compound is unique due to its combination of functional groups and structural features. This uniqueness can confer specific properties, such as enhanced bioactivity or stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
4,5-bis(4-methoxyphenyl)-2-[(E)-(4-methylpiperazin-1-yl)methylideneamino]furan-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-28-12-14-29(15-13-28)17-27-25-22(16-26)23(18-4-8-20(30-2)9-5-18)24(32-25)19-6-10-21(31-3)11-7-19/h4-11,17H,12-15H2,1-3H3/b27-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGWNDMWNHNAKA-WPWMEQJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C=NC2=C(C(=C(O2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)/C=N/C2=C(C(=C(O2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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